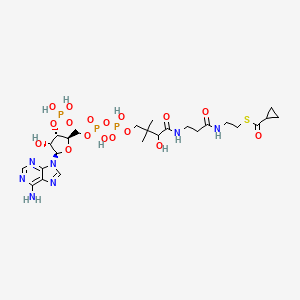
Cyclopropanecarbonyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxyl-CoA is an organic molecule.
科学的研究の応用
Microbial Metabolism
Cyclopropanecarbonyl-CoA plays a crucial role in the metabolic pathways of certain microorganisms, particularly in the degradation of cyclopropanecarboxylate. Research has shown that specific strains of bacteria, such as Rhodococcus rhodochrous, can utilize cyclopropanecarboxylate as their sole carbon source. This process involves the conversion of cyclopropanecarboxylate to this compound, which is then further metabolized through a series of enzymatic reactions.
Key Findings:
- Cyclopropanecarboxylate undergoes oxidative degradation via this compound and subsequent intermediates like 3-hydroxybutyryl-CoA .
- The enzymes responsible for these transformations are inducible and demonstrate specificity for CoA thioesters, highlighting their potential utility in bioremediation and bioconversion processes .
Enzyme Catalysis
The enzymatic activity associated with this compound is of particular interest for biocatalysis. The compound serves as a substrate for various enzymes that facilitate the oxidation and reduction processes necessary for energy production in microbial cells.
Enzyme Interaction:
- This compound is involved in the reduction of NAD+ to NADH during the oxidation of cyclopropanecarboxylate, indicating its role in cellular respiration .
- The presence of CoA and ATP is essential for these reactions, suggesting that this compound could be harnessed in synthetic biology applications to engineer microbial strains for enhanced metabolic efficiency .
Therapeutic Potential
While direct therapeutic applications of this compound are still under investigation, its structural analogs have shown promise in pharmacological contexts. For instance, derivatives such as cyclopropanecarbonyl-l-carnitine have been studied for their effects on mitochondrial function and fatty acid metabolism.
Pharmacological Insights:
- Cyclopropanecarbonyl-l-carnitine exhibits inhibitory effects on palmitoyl-l-carnitine oxidation, suggesting a potential role in modulating metabolic pathways related to energy expenditure and lipid metabolism .
- This inhibition may provide insights into developing treatments for metabolic disorders or conditions associated with mitochondrial dysfunction.
Case Study 1: Biodegradation Pathways
In a study focused on Rhodococcus rhodochrous, researchers identified a novel pathway for the degradation of cyclopropanecarboxylate involving this compound. This pathway was characterized by the induction of specific enzymes that facilitate the breakdown of this strained compound into less toxic metabolites .
Case Study 2: Metabolic Engineering
Another investigation explored the engineering of microbial strains to enhance the production of this compound derivatives. By manipulating metabolic pathways, researchers aimed to increase the yield of valuable compounds that could serve as precursors for pharmaceuticals or biofuels .
特性
分子式 |
C25H40N7O17P3S |
|---|---|
分子量 |
835.6 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19?,23-/m1/s1 |
InChIキー |
NCSHVCWGZZSPQT-NNYIDDMCSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
同義語 |
coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















